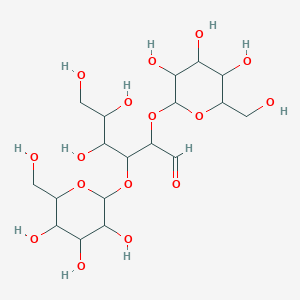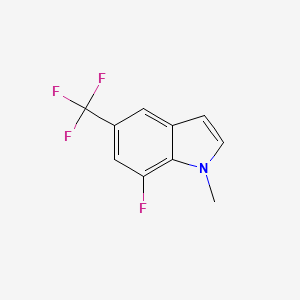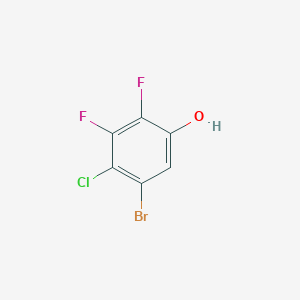
tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a cyano group, a hydroxyl group, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino nitrile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in dimethyl sulfoxide, potassium cyanide in ethanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Biocatalysis: It can be employed in biocatalytic processes due to its unique reactivity patterns.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2R,3R)-3-amino-2-hydroxybutanoate
- tert-Butyl (2R,3R)-2-cyano-3-hydroxybutanoate
Uniqueness
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns and biological activities. The presence of both a cyano group and a hydroxyl group on the pyrrolidine ring allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3/t7-,8-/m1/s1 |
Clé InChI |
LKHZFNXKDVXDPA-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C#N)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)


![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)


![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)

![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)



